trans-2-Methylcyclopentanol

描述

Significance of Cyclic Alcohols in Stereochemical Studies

Cyclic alcohols, as a class of compounds, are instrumental in the field of stereochemistry. mmsl.cz Their rigid or semi-rigid ring structures restrict free rotation, leading to the existence of distinct stereoisomers where the spatial orientation of substituent groups is fixed. uou.ac.in This structural constraint allows for the detailed study of how stereochemistry influences reaction mechanisms, product distributions, and the physical properties of molecules. vaia.com The investigation of cyclic alcohols like trans-2-Methylcyclopentanol enables researchers to probe the subtleties of stereoselectivity and stereospecificity in chemical reactions. acs.org

Contextualization of this compound Isomers

2-Methylcyclopentanol (B36010) exists as two geometric isomers: cis-2-Methylcyclopentanol and this compound. smolecule.com The trans isomer itself is a racemic mixture of two enantiomers: (1R,2R)-2-methylcyclopentan-1-ol and (1S,2S)-2-methylcyclopentan-1-ol. nih.govbrainly.com These enantiomers are non-superimposable mirror images of each other, while the relationship between the cis and trans isomers is that of diastereomers. utexas.edu

The distinct spatial arrangement of the hydroxyl (-OH) and methyl (-CH3) groups in the trans configuration, where they are on opposite sides of the cyclopentane (B165970) ring, leads to specific chemical and physical properties that differ from the cis isomer. smolecule.com

Table 1: Isomers of 2-Methylcyclopentanol

| Isomer Name | CAS Number | Relationship to (1R,2R)-2-Methylcyclopentanol |

|---|---|---|

| cis-2-Methylcyclopentanol | 25144-05-2 | Diastereomer |

| trans-2-Methylcyclopentanol | 25144-04-1 | Racemic mixture containing (1R,2R) and (1S,2S) enantiomers |

| (1R,2R)-2-Methylcyclopentan-1-ol | Not available | Identical |

| (1S,2S)-2-Methylcyclopentan-1-ol | Not available | Enantiomer |

Evolution of Research Perspectives on this compound

Early research involving this compound often centered on its synthesis and characterization. Various methods have been developed for its preparation, including the hydroboration-oxidation of 1-methylcyclopentene (B36725), which predominantly yields the trans isomer. acs.orgacs.org Another established synthetic route is the reduction of 2-methylcyclopentanone (B130040). smolecule.com

More contemporary research has delved into the nuanced stereochemical aspects of reactions involving this compound. For instance, studies on its dehydration have provided insights into elimination reaction mechanisms, with the formation of 3-methylcyclopentene (B105217) suggesting an anti-elimination pathway. vaia.com Furthermore, the use of this compound and its derivatives in asymmetric synthesis continues to be an area of academic interest. The development of stereoselective reactions is a constant pursuit in organic chemistry, and understanding the behavior of chiral molecules like the individual enantiomers of this compound is crucial for advancing this field.

Table 2: Selected Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H12O |

| Molecular Weight | 100.16 g/mol nih.govscbt.com |

| CAS Number | 25144-04-1 scbt.com |

| Boiling Point | 150-151 °C at 740 mmHg sigmaaldrich.com |

| Density | 0.92 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.45 sigmaaldrich.com |

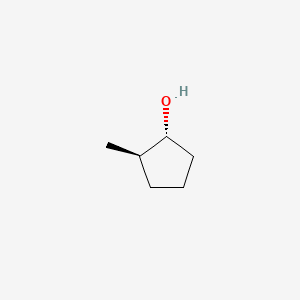

Structure

3D Structure

属性

IUPAC Name |

(1R,2R)-2-methylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIJQMCYYASIFP-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179821 | |

| Record name | trans-2-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25144-04-1 | |

| Record name | trans-2-Methylcyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25144-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Methylcyclopentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025144041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-methylcyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereocontrol in Trans 2 Methylcyclopentanol Production

Stereoselective Hydroboration-Oxidation of 1-Methylcyclopentene (B36725)

The hydroboration-oxidation of alkenes is a powerful two-step reaction that results in the anti-Markovnikov addition of water across a double bond. When applied to 1-methylcyclopentene, this reaction sequence preferentially yields trans-2-methylcyclopentanol, a testament to the high degree of stereocontrol inherent in the mechanism.

Regiochemistry and Syn Stereochemistry in Boron and Hydrogen Addition

The first step of the sequence, hydroboration, involves the addition of a borane reagent, typically borane-tetrahydrofuran complex (BH₃·THF), across the double bond of 1-methylcyclopentene. This addition is highly regioselective, with the boron atom adding to the less substituted carbon of the double bond (C2) and the hydrogen atom adding to the more substituted carbon (C1). This anti-Markovnikov regioselectivity is driven by both steric and electronic factors. Sterically, the bulky borane group preferentially approaches the less hindered carbon atom. Electronically, the transition state is stabilized by a partial positive charge on the more substituted carbon.

Crucially, the addition of the B-H bond occurs in a syn-stereochemical manner, meaning that both the boron and hydrogen atoms add to the same face of the cyclopentene (B43876) ring. This concerted mechanism involves a four-membered transition state. The syn-addition to 1-methylcyclopentene results in the formation of an organoborane intermediate where the boron atom and the newly added hydrogen atom are cis to each other. Consequently, the methyl group at C1 and the boryl group at C2 are positioned on opposite faces of the cyclopentane (B165970) ring, in a trans relationship.

Oxidative Workup Mechanisms and Stereochemical Retention

The second step is an oxidation of the organoborane intermediate, typically achieved using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH). This step proceeds with retention of stereochemistry at the carbon atom that was bonded to boron. The mechanism involves the attack of a hydroperoxide ion on the boron atom, followed by the migration of the alkyl group (the cyclopentyl ring) from the boron to the adjacent oxygen atom. This migration occurs with the original stereochemical configuration of the C-B bond being preserved in the newly formed C-O bond. Subsequent hydrolysis of the resulting borate ester yields the alcohol.

Because the initial hydroboration established a trans relationship between the methyl group and the boryl group, and the oxidation step proceeds with retention of configuration, the final product is this compound. The hydroxyl group replaces the boryl group in the exact same stereochemical position, thus preserving the trans orientation relative to the methyl group.

Enantioselective Hydroboration Approaches

While the hydroboration-oxidation of 1-methylcyclopentene is diastereoselective for the trans product, the use of achiral borane reagents results in a racemic mixture of (1R,2R)- and (1S,2S)-trans-2-methylcyclopentanol. To achieve an enantioselective synthesis, chiral borane reagents can be employed. These reagents, derived from chiral molecules like α-pinene, create a chiral environment during the hydroboration step, favoring the addition to one face of the prochiral alkene over the other.

Common chiral boranes used for asymmetric hydroboration include monoisopinocampheylborane (IpcBH₂) and diisopinocampheylborane (Ipc₂BH). The bulky and stereochemically defined nature of these reagents leads to a diastereomeric transition state with the alkene, where one is significantly lower in energy. This energy difference directs the hydroboration to a specific face of the 1-methylcyclopentene, resulting in the formation of one enantiomer of the organoborane intermediate in excess. The subsequent oxidation with retention of stereochemistry then yields an enantiomerically enriched sample of this compound. The enantiomeric excess (ee) of the final product is dependent on the specific chiral borane used and the reaction conditions.

| Chiral Borane Reagent | Precursor | Typical Outcome |

| Monoisopinocampheylborane (IpcBH₂) | α-Pinene | Enantioselective hydroboration of prochiral alkenes. |

| Diisopinocampheylborane (Ipc₂BH) | α-Pinene | Enantioselective hydroboration, often with higher enantioselectivity for certain alkenes compared to IpcBH₂. |

Reduction of 2-Methylcyclopentanone (B130040) for Isomer Generation

An alternative approach to the synthesis of 2-methylcyclopentanol (B36010) isomers is the reduction of the corresponding ketone, 2-methylcyclopentanone. This method produces a mixture of both cis- and this compound, with the ratio of the diastereomers being highly dependent on the steric bulk of the reducing agent.

Reducing Agent Selectivity and Diastereomeric Ratios

The reduction of 2-methylcyclopentanone involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. The direction of this attack, either from the top face or the bottom face of the cyclopentanone ring, determines the stereochemistry of the resulting alcohol. The methyl group at the adjacent carbon atom provides a significant steric hindrance, influencing the trajectory of the incoming hydride.

Less sterically demanding reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can approach the carbonyl carbon from either face. However, attack from the face opposite to the methyl group (leading to the cis isomer) is slightly favored to minimize steric interactions. This results in a mixture of isomers where cis-2-methylcyclopentanol is often the major product, though the selectivity is typically modest.

In contrast, bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), exhibit much higher diastereoselectivity. The large size of the tri-sec-butylborohydride anion makes the approach from the same side as the methyl group highly unfavorable due to severe steric clash. Consequently, the hydride is delivered almost exclusively from the face opposite to the methyl group. This leads to the predominant formation of the cis isomer. To obtain a higher proportion of the trans isomer via reduction, a less common approach would be required, potentially involving a directing group or a different type of reduction methodology.

| Reducing Agent | Predominant Isomer | Rationale |

| Sodium Borohydride (NaBH₄) | cis-2-Methylcyclopentanol (major), this compound (minor) | Small hydride donor, attack from either face is possible, but attack opposite to the methyl group is slightly favored. |

| L-Selectride® (Lithium tri-sec-butylborohydride) | cis-2-Methylcyclopentanol (highly predominant) | Bulky hydride donor, attack is sterically hindered on the same face as the methyl group, forcing attack from the opposite face. |

Purification and Separation of Isomeric Mixtures

Following the reduction of 2-methylcyclopentanone, a mixture of cis- and this compound is obtained. The separation of these diastereomers is necessary to isolate the desired trans isomer. Due to their similar molecular weights and differing spatial arrangements, several standard purification techniques can be employed.

Fractional distillation can be used, in principle, to separate the isomers based on differences in their boiling points. However, the boiling points of cis- and this compound are often very close, making efficient separation by this method challenging and often requiring highly efficient distillation columns.

A more effective method for separating these diastereomers is chromatography. Gas chromatography (GC) can be used on an analytical scale to determine the ratio of the isomers and on a preparative scale for their separation. High-performance liquid chromatography (HPLC), utilizing a suitable stationary phase (such as silica (B1680970) gel or a modified silica), can also achieve excellent separation of the cis and trans isomers. The different spatial arrangements of the hydroxyl and methyl groups lead to differential interactions with the stationary phase, allowing for their elution at different times.

For larger-scale separations, column chromatography over silica gel is a common and effective technique. The polarity difference between the cis and trans isomers, although subtle, is often sufficient to allow for their separation with an appropriate eluent system.

In some cases, crystallization techniques can be exploited. If one of the isomers forms a crystalline derivative (e.g., an ester or a urethane) more readily or has significantly different solubility properties than the other, this can provide a means for separation.

Epoxide Ring-Opening Reactions with Carbon-Based Nucleophiles

A common and effective strategy for the synthesis of this compound involves the nucleophilic ring-opening of an epoxide precursor. This method is advantageous as it allows for the direct installation of the methyl group and the hydroxyl group in a stereocontrolled manner. The synthesis typically begins with the formation of cyclopentene oxide from cyclopentene. study.com

The ring-opening of epoxides is a stereospecific reaction, proceeding via an SN2 mechanism. study.com This mechanism dictates that the incoming nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring from the side opposite to the C-O bond that is breaking. This "backside attack" results in an inversion of configuration at the carbon atom that is attacked.

In the case of cyclopentene oxide, a symmetrical epoxide, the attack of a methyl nucleophile, such as that from a Grignard reagent (methyl magnesium bromide), can occur at either of the two carbon atoms of the epoxide ring with equal probability. The crucial aspect for the stereochemical outcome is that the nucleophilic methyl group will approach from the face of the ring opposite to the oxygen atom of the epoxide. Subsequent protonation of the resulting alkoxide leads to the formation of the alcohol. This SN2-type ring-opening ensures that the newly introduced methyl group and the hydroxyl group are in a trans relationship to each other.

The stereospecificity of this reaction can be summarized as follows:

| Reactant | Reagent | Mechanism | Product Stereochemistry |

| Cyclopentene oxide | Methyl magnesium bromide | SN2 | trans |

This inherent stereocontrol makes the epoxide ring-opening a reliable method for the synthesis of this compound.

The methylation of cyclopentene oxide using a Grignard reagent is a direct and efficient strategy. While not involving a classical directing group, the epoxide ring itself guides the incoming nucleophile to achieve the desired trans stereochemistry. The reaction is directed by the inherent steric and electronic properties of the three-membered ring. The electrophilic carbons of the epoxide are the sites of attack, and the stereochemical outcome is a direct consequence of the SN2 mechanism.

Conversion of Cyclopentanol (B49286) to Cyclopentene: This is typically achieved through a dehydration reaction, often acid-catalyzed, or by converting the alcohol to a good leaving group (like a tosylate or bromide) followed by an elimination reaction.

Epoxidation of Cyclopentene: The double bond of cyclopentene is then epoxidized, commonly using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), to form cyclopentene oxide.

Nucleophilic Ring-Opening: The final step involves the reaction of cyclopentene oxide with a methyl nucleophile, such as methyl magnesium bromide, followed by an aqueous workup to protonate the alkoxide and yield this compound. study.com

Derivatization from Related Cyclopentyl Compounds

An alternative approach to the synthesis of this compound is the derivatization of readily available cyclopentyl precursors, such as 2-methylcyclopentanone. This method relies on the stereoselective reduction of the ketone functionality.

The reduction of 2-methylcyclopentanone presents a straightforward route to 2-methylcyclopentanol. However, this reduction can lead to a mixture of both cis and trans isomers. The stereochemical outcome is highly dependent on the reducing agent employed and the reaction conditions. The steric hindrance posed by the methyl group adjacent to the carbonyl influences the direction of hydride attack, which in turn determines the stereochemistry of the resulting alcohol.

Studies have shown that the reduction of 2-methylcyclopentanone with various reducing agents can favor the formation of the trans isomer. acs.org For instance, reductions using sodium borohydride (NaBH4) or sodium in ethanol have been reported to yield a higher proportion of this compound. acs.org The general principle is that the hydride nucleophile will preferentially attack the carbonyl carbon from the less sterically hindered face. In the case of 2-methylcyclopentanone, attack from the face opposite to the methyl group leads to the trans product.

The following table summarizes the isomeric composition of 2-methylcyclopentanol obtained from the reduction of 2-methylcyclopentanone with different reducing agents acs.org:

| Reducing Agent | Solvent | Percentage of this compound |

| Sodium borohydride (NaBH4) | Water | 74% |

| Sodium borohydride (NaBH4) | Isopropyl alcohol | 73% |

| Sodium (Na) and Ethanol (C2H5OH) | - | 88% |

These findings indicate that the choice of the reducing system is a critical factor in controlling the stereoselectivity of the reduction and maximizing the yield of the desired trans isomer.

Reactivity and Mechanistic Investigations of Trans 2 Methylcyclopentanol

Oxidation Reactions

The oxidation of secondary alcohols, such as trans-2-methylcyclopentanol, is a fundamental transformation in organic synthesis, leading to the formation of ketones. This section explores the conversion of this compound to 2-methylcyclopentanone (B130040) and other potential oxidative pathways.

The oxidation of this compound to 2-methylcyclopentanone can be effectively achieved using chromium-based reagents. wikipedia.orgorganic-chemistry.org These reactions typically proceed via the formation of a chromate (B82759) ester intermediate. sciencemadness.orgalfa-chemistry.com

One of the most common methods is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid and acetone. wikipedia.orgsciencemadness.org This process is known for its rapid and exothermic nature, generally providing high yields. wikipedia.org The mechanism involves the formation of a chromate ester from the alcohol and chromic acid. organic-chemistry.orgalfa-chemistry.com A subsequent elimination reaction, often facilitated by a base like water, results in the formation of the ketone. organic-chemistry.org

Another widely used reagent is Pyridinium Chlorochromate (PCC). wikipedia.orgchemistrysteps.com PCC is considered a milder oxidizing agent compared to Jones reagent and is particularly useful for oxidizing primary alcohols to aldehydes without further oxidation to carboxylic acids. chemistrysteps.commasterorganicchemistry.com For secondary alcohols like this compound, PCC provides an efficient conversion to the corresponding ketone. wikipedia.orglibretexts.org The reaction is typically carried out in a non-aqueous solvent such as dichloromethane (B109758) to prevent over-oxidation. wikipedia.org The mechanism of PCC oxidation also involves the formation of a chromate ester, followed by an elimination step to yield the ketone. masterorganicchemistry.comlibretexts.org

The Collins reagent, a complex of chromium trioxide and pyridine (B92270), offers another alternative for this transformation. masterorganicchemistry.com Similar to PCC, it is a milder oxidant than Jones reagent. organic-chemistry.org

Table 1: Comparison of Oxidizing Agents for the Conversion of this compound to 2-Methylcyclopentanone

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, titration with reagent | Strong oxidant, rapid, high yields. wikipedia.orgorganic-chemistry.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Milder oxidant, selective, avoids over-oxidation. wikipedia.orgchemistrysteps.com |

| Collins Reagent (CrO₃, pyridine) | Dichloromethane | Milder alternative to Jones reagent. organic-chemistry.orgmasterorganicchemistry.com |

Beyond the direct conversion to ketones, other oxidative pathways for alcohols exist, although they are less common for simple secondary alcohols like this compound. One such pathway is the alternative oxidase (AOX) pathway found in the mitochondria of various organisms. wikipedia.orgnih.gov This enzymatic pathway provides an alternative route for electrons in the electron transport chain, diverging at the ubiquinone pool. wikipedia.orgnih.gov The AOX directly couples the oxidation of ubiquinol (B23937) with the reduction of oxygen to water. nih.govnih.gov While this is a biological process, it illustrates the concept of alternative oxidative mechanisms that bypass standard metabolic routes. In a synthetic context, this could conceptually relate to the development of novel catalytic systems that might offer different selectivity or reaction conditions compared to traditional metal-based oxidants. For instance, research into nitroxyl-radical-catalyzed oxidations, such as those using TEMPO, represents a move towards more sustainable and selective methods for alcohol oxidation. organic-chemistry.org

Further research into oxidative processes has explored the formation of methyl ketones from the oxidation of lipids at elevated temperatures. mdpi.com These reactions involve the breakdown of secondary degradation products and are influenced by the presence of amino compounds. mdpi.com While not a direct oxidation of an alcohol, this highlights the complexity of oxidative reactions and the potential for various side products depending on the reaction conditions and the presence of other functional groups.

Reduction Pathways of Functionalized Derivatives

While the direct reduction of this compound itself is not a common transformation, the reduction of its functionalized derivatives is a key synthetic strategy. For instance, if the hydroxyl group is first oxidized to a ketone (2-methylcyclopentanone), this ketone can then be reduced back to an alcohol. The stereochemical outcome of such a reduction is of significant interest.

The reduction of 2-methylcyclopentanone can lead to the formation of either cis- or this compound. The choice of reducing agent and reaction conditions can influence the stereoselectivity of this transformation. For example, catalytic hydrogenation or the use of hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride are common methods for ketone reduction. The stereochemical outcome is often governed by the steric hindrance around the carbonyl group, with the hydride typically attacking from the less hindered face.

Nucleophilic Substitution Reactions at the Hydroxyl Center

The hydroxyl group of an alcohol is a poor leaving group. Therefore, to facilitate nucleophilic substitution reactions at the hydroxyl-bearing carbon, the -OH group must first be converted into a better leaving group.

A common strategy to activate the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate or a mesylate. youtube.commasterorganicchemistry.com This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base, often pyridine. youtube.comchegg.com

Tosylation: Reaction of this compound with p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of pyridine yields trans-2-methylcyclopentyl tosylate. chegg.comyoutube.com

Mesylation: Similarly, reaction with methanesulfonyl chloride (mesyl chloride, MsCl) and a base like triethylamine (B128534) produces trans-2-methylcyclopentyl mesylate. youtube.com

The mechanism for the formation of these sulfonate esters involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com A base is used to neutralize the HCl produced during the reaction. masterorganicchemistry.com Importantly, this conversion proceeds with retention of configuration at the chiral carbon, as the C-O bond of the alcohol is not broken during the reaction. youtube.com

Table 2: Reagents for the Conversion of this compound to Activated Leaving Groups

| Reagent | Product | Base | Stereochemistry at Carbon Center |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | trans-2-Methylcyclopentyl tosylate | Pyridine | Retention youtube.com |

| Methanesulfonyl chloride (MsCl) | trans-2-Methylcyclopentyl mesylate | Triethylamine | Retention |

Once the hydroxyl group is activated, it can be displaced by a halide nucleophile. Alternatively, direct halogenation of alcohols can be achieved using reagents that facilitate the conversion of the -OH group into a good leaving group in situ. These reactions typically proceed via an SN2 mechanism, which results in the inversion of stereochemistry at the reaction center. byjus.comlibretexts.org

Common reagents for this transformation include:

Thionyl Chloride (SOCl₂): This reagent is used to convert alcohols into alkyl chlorides. libretexts.orglibretexts.org The reaction often includes a base like pyridine. youtube.com The mechanism involves the formation of an intermediate chlorosulfite ester, which is then attacked by a chloride ion in an SN2 fashion, leading to inversion of configuration. libretexts.orglibretexts.org The byproducts, sulfur dioxide and HCl, are gases, which helps to drive the reaction to completion. libretexts.org

Phosphorus Tribromide (PBr₃): PBr₃ is effective for converting primary and secondary alcohols into alkyl bromides. byjus.comyoutube.com The reaction mechanism involves the initial reaction of the alcohol with PBr₃ to form a dibromophosphite intermediate, which is an excellent leaving group. libretexts.org A bromide ion then acts as a nucleophile, attacking the carbon in an SN2 manner and displacing the leaving group, resulting in stereochemical inversion. byjus.comyoutube.com

The SN2 nature of these reactions is crucial, as it predictably leads to an inversion of the stereocenter. For example, the reaction of (1S,2S)-2-methylcyclopentanol with PBr₃ would be expected to yield (1S,2R)-1-bromo-2-methylcyclopentane.

Table 3: Halogenation Reactions of this compound and Expected Stereochemistry

| Reagent | Product | Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | cis-1-Chloro-2-methylcyclopentane | SN2 | Inversion of configuration libretexts.org |

| Phosphorus tribromide (PBr₃) | cis-1-Bromo-2-methylcyclopentane | SN2 | Inversion of configuration byjus.com |

Elimination Reactions: Dehydration and Stereochemical Preferences

The dehydration of this compound serves as a classic example illustrating the interplay between reaction mechanism and stereochemistry in determining product distribution. The regiochemical and stereochemical outcomes of the elimination are highly dependent on the reaction conditions, which dictate whether the reaction proceeds through an E1 or E2 pathway.

Syn vs. Anti Elimination Mechanisms

Elimination reactions can proceed through two primary stereochemical pathways: syn elimination, where the proton and leaving group depart from the same side of the molecule, and anti elimination, where they depart from opposite sides. umb.edu In the context of the E2 mechanism, there is a strong preference for an anti-periplanar arrangement of the proton and the leaving group. gatech.edu This alignment allows for optimal orbital overlap in the transition state, leading to the formation of the new π-bond. gatech.edu

In the case of this compound, the hydroxyl group and the methyl group are on opposite sides of the cyclopentane (B165970) ring. For an E2 reaction to occur, a β-hydrogen must be in an anti-periplanar position to the leaving group (the protonated hydroxyl group or a derivative like a tosylate). This stereochemical requirement dictates which β-hydrogens are available for abstraction by the base.

When this compound is treated with phosphorus oxychloride (POCl₃) in pyridine, the reaction proceeds through an E2 mechanism. baranlab.orglibretexts.org The hydroxyl group is converted into a better leaving group, and the pyridine acts as a base. Due to the trans configuration of the starting material, only a hydrogen atom that is anti to the leaving group can be eliminated. This leads to a preference for the anti-elimination pathway. baranlab.org In contrast, syn elimination has a significantly higher activation energy and is therefore disfavored. baranlab.org

Acid-catalyzed dehydration, on the other hand, typically proceeds through an E1 mechanism. libretexts.org This pathway involves the formation of a carbocation intermediate after the loss of a water molecule. libretexts.org The stereochemical relationship between the departing proton and the leaving group is not as critical in E1 reactions because the leaving group has already departed before the proton is abstracted.

Regiochemical Outcomes in Alkene Formation

The regioselectivity of the dehydration of this compound is a direct consequence of the operative elimination mechanism. The two primary alkene products that can be formed are 1-methylcyclopentene (B36725) (the Zaitsev product) and 3-methylcyclopentene (B105217) (the anti-Zaitsev or Hofmann product).

Under E2 conditions, such as dehydration with POCl₃ in pyridine, the reaction predominantly yields 3-methylcyclopentene. baranlab.orglibretexts.orgnih.gov This outcome is a result of the strict stereochemical requirement for anti-elimination. In the most stable chair-like conformation of this compound, the hydroxyl and methyl groups are pseudo-equatorial. For the leaving group to be in an axial position required for an efficient E2 reaction, the ring must adopt a less stable conformation. In this conformation, the only β-hydrogens that are anti-periplanar to the leaving group are on the carbon that leads to the formation of 3-methylcyclopentene. Abstraction of a proton from the more substituted carbon to form the more stable 1-methylcyclopentene would require a syn-elimination, which is energetically unfavorable. baranlab.org

Conversely, when this compound undergoes acid-catalyzed dehydration in a medium like warm sulfuric acid, the reaction proceeds via an E1 mechanism. nih.gov In this case, the major product is the thermodynamically more stable 1-methylcyclopentene, in accordance with Zaitsev's rule. nih.gov The reaction begins with the protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation. A subsequent 1,2-hydride shift can occur to form a more stable tertiary carbocation. Deprotonation from the carbon adjacent to the positive charge then leads to the formation of the more substituted and therefore more stable alkene, 1-methylcyclopentene.

The contrasting regiochemical outcomes under different reaction conditions are summarized in the table below.

| Reagent/Condition | Mechanism | Major Product | Governing Principle |

| POCl₃, pyridine | E2 | 3-Methylcyclopentene | Stereochemical control (anti-elimination) |

| Warm H₂SO₄ | E1 | 1-Methylcyclopentene | Thermodynamic control (Zaitsev's rule) |

Complexation and Metal-Mediated Transformations

While the use of chiral alcohols as auxiliaries to direct the stereochemical outcome of reactions is a well-established strategy in organic synthesis, specific applications of this compound in the following areas are not extensively documented in readily available literature. The principles discussed are based on the general reactivity of Fischer carbene complexes and the role of other chiral alcohols in similar transformations.

Use as Chiral Ancillaries in Carbene Complexes

Fischer carbene complexes are organometallic compounds with a metal-carbon double bond, where the carbene carbon is also bonded to a heteroatom, such as oxygen. These complexes are typically electrophilic at the carbene carbon. Chiral, non-racemic alcohols can be incorporated into Fischer carbene complexes as alkoxy substituents. This introduction of a chiral environment around the reactive carbene center allows for stereocontrol in subsequent reactions. While compounds like trans-2-phenyl-1-cyclohexanol (B1200244) have been employed as chiral auxiliaries, the specific use of this compound in this capacity is not widely reported. wikipedia.org In theory, the chiral alkoxy group derived from this compound could influence the facial selectivity of nucleophilic attack on the carbene carbon or in cycloaddition reactions involving the carbene.

Role in Asymmetric Benzannulation Reactions

Asymmetric benzannulation reactions, such as the Dötz reaction, involve the reaction of a Fischer carbene complex with an alkyne to form a hydroquinone (B1673460) derivative, which then tautomerizes to a phenol. When a chiral auxiliary is incorporated into the carbene complex, it can induce asymmetry in the newly formed aromatic ring. The chiral environment can influence the stereochemistry of the cyclization process, leading to an enantiomeric excess of one of the product enantiomers. Although this is a powerful method for the asymmetric synthesis of complex aromatic compounds, the specific application of this compound as the chiral auxiliary in such reactions is not prominently featured in the chemical literature.

Radical Cation Chemistry and Fragmentation Studies

The study of the radical cation of this compound, typically generated in the gas phase during mass spectrometry, provides insights into its intrinsic chemical properties and fragmentation pathways. Upon electron ionization, a molecule loses an electron to form a molecular ion (M•+), which is a radical cation. This high-energy species can then undergo various fragmentation reactions.

For alcohols, two common fragmentation pathways are α-cleavage and dehydration. libretexts.org

α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this can occur in two ways:

Loss of the methyl group (CH₃•) to form a cation at m/z 85.

Cleavage of the C1-C5 bond of the ring to form a resonance-stabilized oxonium ion.

Dehydration: This involves the elimination of a water molecule (H₂O) from the molecular ion. This process results in a fragment ion with a mass 18 units less than the molecular ion. For this compound (molar mass 100.16 g/mol ), the molecular ion (M•+) would appear at an m/z of 100. The loss of water would result in a fragment ion at m/z 82.

The electron ionization mass spectrum of this compound shows a base peak at m/z 57. This prominent fragment likely arises from a more complex fragmentation pathway involving ring-opening and subsequent cleavage. Another significant peak is observed at m/z 85, corresponding to the loss of a methyl group. The peak at m/z 82, resulting from the loss of water, is also present. The molecular ion peak at m/z 100 is of low intensity, which is typical for alcohols as they readily undergo fragmentation. nist.gov

A summary of the probable major fragmentation pathways for the this compound radical cation is presented in the table below.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 100 | [C₆H₁₂O]•+ | Molecular Ion |

| 85 | [C₅H₉O]+ | α-Cleavage (Loss of CH₃•) |

| 82 | [C₆H₁₀]•+ | Dehydration (Loss of H₂O) |

| 57 | [C₄H₉]+ or [C₃H₅O]+ | Complex rearrangement and cleavage |

Carbon-Sulfur Bond Heterolysis Processes

The initial and rate-determining step in the solvolysis of a trans-2-methylcyclopentyl derivative, such as trans-2-methylcyclopentyl tosylate, is the heterolytic cleavage of the carbon-sulfur bond. In this process, the sulfonate group, a good leaving group, departs with the bonding pair of electrons, leading to the formation of a secondary carbocation and a sulfonate anion. This ionization is facilitated by polar protic solvents, which can solvate both the developing carbocation and the leaving group anion, thereby stabilizing the transition state.

The rate of this C-S bond heterolysis is influenced by several factors, including the polarity of the solvent and the structure of the substrate. For secondary systems like the 2-methylcyclopentyl derivative, the solvolysis typically proceeds via a mechanism with significant SN1 character. The reaction is initiated by the departure of the tosylate group, a process that is generally unimolecular in its rate-determining step.

Intermediate Carbocation Reactivity

Following the heterolysis of the carbon-sulfur bond, a secondary 2-methylcyclopentyl carbocation is formed as a transient intermediate. This high-energy species is planar at the positively charged carbon, making it susceptible to attack by a nucleophilic solvent from either face. However, the reactivity of this carbocation is not limited to direct solvent capture. It can undergo rapid structural reorganizations to form more stable intermediates.

A key reaction pathway for the 2-methylcyclopentyl carbocation is a 1,2-hydride shift. In this rearrangement, a hydrogen atom from an adjacent carbon migrates with its bonding electrons to the positively charged carbon. This process is particularly facile if it leads to a more stable carbocation. In the case of the 2-methylcyclopentyl cation, a hydride shift from the tertiary carbon (C1) to the secondary carbon (C2) would result in a more stable tertiary carbocation.

The initially formed secondary carbocation can be captured by the solvent, leading to substitution products. However, the rearranged tertiary carbocation can also be trapped by the solvent. Furthermore, elimination reactions can occur from either the secondary or tertiary carbocation, yielding a mixture of alkenes.

The distribution of products from the solvolysis of trans-2-methylcyclopentyl tosylate provides clear evidence for these competing pathways. For instance, in a solvent such as acetic acid (acetolysis), a variety of products are observed, stemming from both the unrearranged secondary carbocation and the rearranged tertiary carbocation.

| Product | Originating Carbocation | Reaction Type |

|---|---|---|

| trans-2-Methylcyclopentyl Acetate (B1210297) | Secondary (Unrearranged) | Substitution |

| cis-2-Methylcyclopentyl Acetate | Secondary (Unrearranged) | Substitution |

| 1-Methylcyclopentyl Acetate | Tertiary (Rearranged) | Substitution |

| 1-Methylcyclopentene | Secondary or Tertiary | Elimination |

| 3-Methylcyclopentene | Secondary | Elimination |

The formation of both cis and trans substitution products from the trans starting material indicates that the solvent attacks the planar secondary carbocation from both faces. The presence of 1-methylcyclopentyl acetate and 1-methylcyclopentene is strong evidence for the occurrence of a 1,2-hydride shift, leading to the more stable tertiary carbocation intermediate. The relative proportions of these products are dependent on the specific reaction conditions, including the solvent and temperature, which influence the relative rates of solvent capture, rearrangement, and elimination.

Stereochemical and Conformational Analysis of Trans 2 Methylcyclopentanol

Exhaustive Exploration of Conformational Landscapes

Pseudorotation and Ring Pucker Analyses

The cyclopentane (B165970) ring is not planar and exists in a continuous series of puckered conformations, which can be described by a pseudorotation circuit. The two most symmetrical conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. For substituted cyclopentanes like trans-2-Methylcyclopentanol, the substituents' energetic preferences determine which conformations are most stable.

Computational studies, such as those employing Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), have been instrumental in mapping the conformational landscape of 2-methylcyclopentanol (B36010) isomers. These analyses show that the molecule adopts specific puckered conformations to minimize torsional and steric strain.

Orientational Preferences of Hydroxyl and Methyl Groups

A significant finding in the conformational analysis of substituted cyclopentanes is the differing positional preferences of various functional groups. Research indicates a distinct tendency for electronegative substituents, such as the hydroxyl group, to favor pseudo-axial positions. Conversely, alkyl groups, like the methyl group in this compound, generally prefer the less sterically hindered pseudo-equatorial positions rsc.org. This preference is a key determinant of the most stable conformations of this compound. In the trans isomer, this inherent preference leads to one substituent being pseudo-axial while the other is pseudo-equatorial .

Furthermore, the orientation of the hydrogen atom of the hydroxyl group also contributes to the conformational possibilities and their relative energies. This orientation can be directed "in" towards the methyl group or "out" away from it, leading to different conformers with varying stabilities rsc.org.

Conformational Energy Profiles and Transition States

The interconversion between different puckered conformations of this compound proceeds through a series of transition states. The energy barriers associated with these transitions determine the conformational flexibility of the ring. Computational studies have elucidated these pathways, identifying the minimum energy conformations and the transition structures that connect them. For instance, in the related cis-2-methylcyclopentanol, a two-minima, two-transition-state pattern is observed for all hydroxyl group orientations rsc.org. While specific energy values for the transition states of the trans isomer are not detailed in the provided search results, the general principles of cyclopentane pseudorotation suggest a similarly complex energy surface with relatively low barriers between conformers.

Computational Modeling of Stereoisomeric Stability

Computational chemistry provides valuable insights into the relative stabilities of the stereoisomers of 2-methylcyclopentanol and the factors that govern these differences.

Relative Energy Differences between cis and trans Isomers

The relative stability of cis and trans isomers of disubstituted cycloalkanes is determined by the interplay of steric interactions. Generally, the isomer that can adopt a conformation with fewer or less severe steric clashes will be more stable. In the case of 2-methylcyclopentanol, the trans isomer allows for a conformation where one group is pseudo-axial and the other is pseudo-equatorial. In the cis isomer, the substituents are on the same side of the ring, which can lead to increased steric strain depending on their pseudo-axial or pseudo-equatorial positioning.

Computational studies have quantified the energy differences between the cis and trans isomers of related compounds, such as 1,3-dimethylcyclopentane, where the cis isomer is found to be slightly more stable rsc.org. For 2-methylcyclopentanol, the conformational preference is dictated by the tendency of the electronegative hydroxyl group to be pseudo-axial and the alkyl methyl group to be pseudo-equatorial rsc.org.

Pseudo-axial and Pseudo-equatorial Preferences of Substituents

As previously mentioned, a prevailing principle in the conformational analysis of substituted cyclopentanes is the preference of electronegative groups for pseudo-axial positions and alkyl groups for pseudo-equatorial positions rsc.orgbohrium.com. This is a critical factor in determining the most stable conformation of this compound.

In the trans configuration, the hydroxyl and methyl groups are on opposite sides of the ring. The most stable conformers will therefore be those that best accommodate the pseudo-axial preference of the hydroxyl group and the pseudo-equatorial preference of the methyl group. This leads to a diequatorial-like arrangement being less favorable than one with a pseudo-axial hydroxyl group and a pseudo-equatorial methyl group. The following table summarizes the general conformational preferences for substituents on a cyclopentane ring.

| Substituent Type | Preferred Position | Rationale |

| Alkyl Groups (e.g., -CH₃) | Pseudo-equatorial | Minimization of steric hindrance rsc.org. |

| Electronegative Groups (e.g., -OH) | Pseudo-axial | Electronic effects and favorable orbital interactions rsc.org. |

This understanding of substituent preferences is crucial for predicting the dominant conformations and, consequently, the chemical and physical properties of this compound.

Chirality and Enantiomeric Considerations

This compound possesses two chiral centers, giving rise to stereoisomerism. The spatial orientation of the methyl and hydroxyl groups relative to the cyclopentane ring dictates the specific stereoisomers.

Formation of Racemic Mixtures from Achiral Reagents

The synthesis of this compound often commences from the achiral precursor, 2-methylcyclopentanone (B130040). The reduction of the carbonyl group in 2-methylcyclopentanone to a hydroxyl group creates a new stereocenter. When this reduction is carried out using achiral reducing agents such as sodium borohydride (B1222165), the hydride can attack the planar carbonyl group from either face with equal probability. acs.orglibretexts.org This non-selective attack results in the formation of both enantiomers of this compound in equal amounts, leading to a racemic mixture. acs.orglibretexts.org

Specifically, the reduction of 2-methylcyclopentanone yields a mixture of cis- and this compound. Studies have shown that the use of sodium borohydride as the reducing agent tends to favor the formation of the trans isomer. acs.org The resulting this compound is a racemic mixture of (1R,2R)-2-methylcyclopentanol and (1S,2S)-2-methylcyclopentanol.

Table 1: Products of the Reduction of 2-Methylcyclopentanone

| Starting Material | Reducing Agent | Products | Stereochemistry of trans Isomer |

| 2-Methylcyclopentanone | Sodium Borohydride | cis-2-Methylcyclopentanol and this compound | Racemic mixture ((1R,2R) and (1S,2S)) |

Diastereomeric Relationships between Isomers

The stereoisomers of 2-methylcyclopentanol exhibit both enantiomeric and diastereomeric relationships. The cis and trans isomers of 2-methylcyclopentanol are diastereomers of each other. libretexts.orgpcrest.com They are stereoisomers that are not mirror images of one another and have different physical properties.

This compound itself exists as a pair of enantiomers: (1R,2R)-2-methylcyclopentanol and (1S,2S)-2-methylcyclopentanol. These two molecules are non-superimposable mirror images of each other and, in an achiral environment, possess identical physical properties. The cis isomer also exists as a pair of enantiomers, (1R,2S)- and (1S,2R)-2-methylcyclopentanol. The relationship between any cis enantiomer and any trans enantiomer is that of diastereomers.

Chiral Resolution Techniques for Enantiopure Material

To obtain enantiomerically pure forms of this compound, various chiral resolution techniques can be employed. These methods separate the racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation and Fractional Crystallization

One of the classical methods for resolving a racemic alcohol is to convert it into a mixture of diastereomeric esters by reacting it with a chiral acid. However, for alcohols, a more common approach involves derivatization to a chiral amine, followed by salt formation with a chiral acid. A more direct, analogous example for the resolution of a similar cyclic amino alcohol is the resolution of racemic trans-2-benzylaminocyclohexanol using di-p-toluoyl-L-tartaric acid. researchgate.net

In this method, the racemic mixture of the amino alcohol is treated with an enantiomerically pure chiral acid, such as a derivative of tartaric acid. researchgate.net This reaction forms two diastereomeric salts with different solubilities. Through the process of fractional crystallization, the less soluble diastereomeric salt can be selectively precipitated from the solution. The precipitated salt is then isolated, and the chiral auxiliary (the resolving agent) is removed to yield the enantiomerically pure amine, which can then be converted back to the desired alcohol.

Biocatalytic Resolution Approaches

Biocatalytic resolution offers a highly selective and environmentally benign method for separating enantiomers. Lipases are commonly employed enzymes for the kinetic resolution of racemic alcohols. polimi.itmdpi.commdpi.com In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the alcohol at a much faster rate than the other.

For instance, the racemic mixture of this compound can be subjected to acylation using an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase like Pseudomonas cepacia lipase (lipase PS) or Candida antarctica lipase B (Novozym 435). nih.gov Research on various 2-substituted cycloalkanols has indicated that trans isomers and five-membered ring structures are readily resolved by these enzymes. nih.gov The reaction results in a mixture of the acylated ester of one enantiomer and the unreacted alcohol of the other enantiomer. These two products, having different functional groups, can then be easily separated by standard chromatographic techniques.

Table 2: Key Components in Biocatalytic Resolution

| Component | Example | Role |

| Substrate | Racemic this compound | The mixture of enantiomers to be separated. |

| Enzyme | Pseudomonas cepacia lipase | The biocatalyst that selectively acylates one enantiomer. |

| Acyl Donor | Vinyl Acetate | Provides the acyl group for the enzymatic esterification. |

| Solvent | Diethyl ether or Diisopropyl ether | Provides the reaction medium. |

Chromatographic Enantioseparation Methods

Chromatographic techniques, particularly chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers. nih.govshimadzu.commdpi.com These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

For the separation of the enantiomers of this compound, a chiral GC column with a stationary phase composed of a derivatized cyclodextrin, such as hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, could be employed. nih.gov The chiral cavities of the cyclodextrin molecules on the stationary phase form transient diastereomeric complexes with the enantiomers of the analyte as they pass through the column. uni-muenchen.de The differing stability of these complexes for each enantiomer results in their separation. Similarly, chiral HPLC columns with polysaccharide-based stationary phases are also effective for the resolution of a wide range of chiral compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization of Trans 2 Methylcyclopentanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of trans-2-Methylcyclopentanol, offering unambiguous insights into its proton and carbon frameworks.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shift of each proton is influenced by its local electronic environment, while the coupling constants (J-values) reveal information about the dihedral angles between adjacent protons, which is crucial for stereochemical assignments.

In the trans configuration, the protons on the carbon atoms bearing the methyl and hydroxyl groups (C1 and C2) have a specific spatial relationship that is reflected in their coupling constants. The signal for the proton attached to the hydroxyl-bearing carbon (H-1) is typically found further downfield due to the deshielding effect of the electronegative oxygen atom. Similarly, the proton at C-2 (H-2), adjacent to the methyl group, will exhibit a distinct chemical shift and splitting pattern. The remaining methylene (B1212753) protons on the cyclopentane (B165970) ring (C3, C4, C5) produce complex multiplets in the upfield region of the spectrum. The methyl group protons appear as a doublet, being split by the adjacent H-2 proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| -OH | Variable (1.5-4.0) | Singlet (broad) | N/A |

| H-1 | ~3.8 - 4.2 | Multiplet | J(H1-H2), J(H1-H5a), J(H1-H5b) |

| H-2 | ~1.6 - 1.9 | Multiplet | J(H2-H1), J(H2-H3a), J(H2-H3b), J(H2-CH3) |

| H-3, H-4, H-5 | ~1.2 - 1.8 | Multiplets (overlapping) | Various |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.

The ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents. spectrabase.com

The carbon atom bonded to the hydroxyl group (C-1) is significantly deshielded and appears furthest downfield (typically in the 70-80 ppm range) due to the oxygen's electronegativity. libretexts.org The carbon bearing the methyl group (C-2) also experiences a downfield shift, though less pronounced. The methyl carbon itself appears at the most upfield position, generally below 20 ppm. The remaining three methylene carbons of the cyclopentane ring (C-3, C-4, C-5) are found in the intermediate region of the spectrum. These assignments are confirmed by comparing the spectrum to that of cyclopentanol (B49286) and methylcyclopentane, observing the predictable substituent effects on the carbon chemical shifts. spectrabase.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Typical Chemical Shift (ppm) | Rationale |

|---|---|---|

| C-1 | 70 - 80 | Attached to electronegative -OH group |

| C-2 | 35 - 45 | Alkyl-substituted carbon adjacent to C-1 |

| C-3 | 25 - 35 | Methylene carbon |

| C-4 | 20 - 30 | Methylene carbon |

| C-5 | 30 - 40 | Methylene carbon adjacent to C-1 |

Lanthanide-Induced Shift (LIS) studies are a powerful NMR technique used to resolve complex spectra and confirm stereochemistry. This method involves adding a paramagnetic lanthanide complex, often a derivative of Europium (Eu) or Ytterbium (Yb), to the NMR sample. researchgate.net These lanthanide shift reagents (LSRs) are Lewis acids that reversibly coordinate with Lewis basic sites in the molecule, such as the oxygen atom of the hydroxyl group in this compound. nih.gov

Upon coordination, the paramagnetic metal induces significant changes (usually downfield shifts) in the chemical shifts of the nearby protons. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the observed nucleus. iaea.org For this compound, the protons closest to the hydroxyl group (H-1, H-2, and one of the H-5 protons) will experience the largest downfield shifts. By plotting the induced shift against the molar ratio of LSR to substrate, the relative proximity of each proton to the coordination site can be determined, thus confirming the trans relationship between the hydroxyl and methyl groups. nih.gov

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint for structural confirmation. whitman.edu For this compound (molar mass: 100.16 g/mol ), electron ionization (EI) mass spectrometry typically shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 100. nist.gov

The fragmentation of the molecular ion is often predictable for alcohols. libretexts.org Common fragmentation pathways for this compound include:

Loss of a methyl group (-CH₃): This results in a prominent peak at m/z 85.

Dehydration (loss of water, -H₂O): A characteristic fragmentation for alcohols, leading to a peak at m/z 82. youtube.com

Alpha-cleavage: Cleavage of the C1-C2 bond or C1-C5 bond, which are adjacent to the carbon bearing the hydroxyl group, leads to various fragment ions.

Loss of an ethyl group (-C₂H₅): Cleavage of the ring can result in a fragment at m/z 71.

A peak at m/z 57 is also commonly observed, corresponding to the [C₄H₉]⁺ ion. nist.gov

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 100 | [C₆H₁₂O]⁺ | Molecular Ion (M⁺) |

| 85 | [M - CH₃]⁺ | Loss of a methyl group |

| 82 | [M - H₂O]⁺ | Loss of water |

| 71 | [M - C₂H₅]⁺ | Loss of an ethyl group |

Chromatographic Methods for Purity and Isomeric Composition Assessment

Chromatographic techniques are essential for verifying the purity of this compound and for determining its isomeric composition, particularly in relation to its cis stereoisomer.

Gas chromatography (GC) is a highly effective technique for separating volatile compounds like this compound. nist.gov In a GC analysis, the sample is vaporized and passed through a long column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase lining the column. This allows for the separation of this compound from its cis isomer, as the two diastereomers have different physical properties that lead to different retention times on the GC column. researchgate.net The area under each peak in the resulting chromatogram is proportional to the amount of that compound present, enabling a quantitative assessment of purity and isomeric ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As each separated component elutes from the GC column, it is directly introduced into the mass spectrometer. whitman.edu This allows for the positive identification of the peaks in the chromatogram by comparing their mass spectra to known databases, such as the NIST library. nist.govnist.gov This dual analysis confirms the identity of the this compound peak and can be used to identify any impurities or the presence of the cis-2-Methylcyclopentanol isomer. For separating enantiomers (e.g., (1R,2R) vs (1S,2S)-trans-2-methylcyclopentanol), specialized chiral GC columns are required. gcms.czmdpi.com

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for the separation, identification, and quantification of stereoisomers. In the context of this compound, which exists as a pair of enantiomers, namely (1R,2R)-2-Methylcyclopentanol and (1S,2S)-2-Methylcyclopentanol, chiral HPLC methods are indispensable for resolving this racemic mixture. The separation can be achieved through two primary strategies: direct separation using a chiral stationary phase (CSP) or indirect separation following derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.

Detailed research into the enantioselective separation of this compound has demonstrated the efficacy of the indirect approach. This method involves the esterification of the racemic alcohol with an enantiomerically pure chiral derivatizing agent, such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to yield a mixture of diastereomeric esters. These diastereomers, possessing different physicochemical properties, can be effectively separated using normal-phase HPLC.

A typical study might employ a silica (B1680970) gel column with a mobile phase consisting of a mixture of n-hexane and ethyl acetate (B1210297). The differential interaction of the diastereomeric esters with the stationary phase allows for their separation. The elution order of the diastereomers is dependent on the absolute configuration of both the alcohol and the chiral derivatizing agent. For instance, when using (S)-Mosher's acid, the ester formed from (1R,2R)-2-Methylcyclopentanol may elute before the ester of (1S,2S)-2-Methylcyclopentanol.

The successful separation of these diastereomeric esters allows for the subsequent determination of the enantiomeric excess (e.e.) of a non-racemic sample of this compound. The relative peak areas in the chromatogram correspond to the proportion of each enantiomer in the original mixture.

Below is a representative data table summarizing the HPLC separation of the diastereomeric esters of this compound.

| Diastereomer | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| (1R,2R)-2-Methylcyclopentyl-(S)-Mosher's ester | 12.5 | 1.28 | 2.15 |

| (1S,2S)-2-Methylcyclopentyl-(S)-Mosher's ester | 16.0 |

Experimental Conditions:

The data presented in the table illustrates a clear and efficient separation of the two diastereomers, as indicated by the significant difference in retention times and the high resolution value. A separation factor greater than 1.2 and a resolution value greater than 1.5 are generally considered indicative of a good separation, allowing for accurate quantification. This methodological approach provides a reliable means for assessing the enantiomeric purity of this compound.

Computational Chemistry and Theoretical Studies on Trans 2 Methylcyclopentanol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the geometric and electronic properties of trans-2-Methylcyclopentanol.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound. For cyclic systems like this, the puckered nature of the cyclopentane (B165970) ring leads to multiple possible conformations. Computational studies indicate that the cyclopentane ring in 2-methylcyclopentanol (B36010) is not planar and adopts puckered forms, such as the "envelope" and "twist" conformations, to alleviate torsional strain .

In the trans isomer, the methyl and hydroxyl groups are on opposite sides of the ring, forcing one substituent into a pseudo-axial position while the other is pseudo-equatorial . DFT-based geometry optimization has revealed that the trans isomer specifically adopts a distorted envelope conformation, which serves to minimize gauche interactions between these substituents smolecule.com.

Electronic structure calculations provide information on the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. While specific HOMO-LUMO gap values from dedicated DFT studies on this compound are not widely published, these calculations are routinely used to understand its reactivity in processes such as oxidation and dehydration.

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments. Theoretical calculations can predict vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectroscopy.

For this compound, experimental ¹H NMR data has identified the chemical shift for the hydroxyl proton at approximately 4.38 ppm, distinguishing it from the cis isomer gatech.edu. While detailed computational studies predicting the full IR and NMR spectra of this compound are not prevalent in the literature, DFT methods are frequently employed for such predictions on similar organic molecules, often showing strong agreement with experimental observation.

Ab Initio and Molecular Mechanics (MM) Calculations

Beyond DFT, other computational methods such as ab initio and molecular mechanics (MM) are used to study molecules. Ab initio methods are based entirely on quantum mechanics without empirical parameters, offering high accuracy at a significant computational cost. researchgate.net Molecular mechanics, in contrast, uses classical physics and empirically derived parameters (a force field) to calculate molecular energies, making it much faster and suitable for very large systems, though generally less accurate for electronic properties.

The choice of computational method and basis set is crucial for obtaining accurate results. Different levels of theory can yield different relative energies for isomers and conformers. For the 2-methylcyclopentanol isomers, both DFT and the higher-level ab initio method, Møller-Plesset perturbation theory (MP2), have been used to explore their conformational landscapes smolecule.com.

One study using the M06-2X functional with the 6-311++G(d,p) basis set found that the cis isomer is more stable than the trans isomer by 1.8 kcal/mol smolecule.com. This energetic difference is attributed to favorable van der Waals interactions between the methyl and hydroxyl groups in the cis configuration smolecule.com. This highlights how the specific level of theory and basis set can provide quantitative insights into the subtle energetic differences governing conformational and stereochemical preferences.

Table 1: Calculated Relative Stability of 2-Methylcyclopentanol Isomers

| Level of Theory | More Stable Isomer | Energy Difference (kcal/mol) |

|---|

Note: This interactive table is based on available data. More comprehensive comparisons involving various basis sets and ab initio methods for this compound are not widely documented.

Elucidation of Reaction Mechanisms via Transition State Calculations

A key application of computational chemistry is the mapping of reaction pathways and the characterization of transition states—the highest energy points along a reaction coordinate. Locating and analyzing transition states provides insight into reaction barriers and mechanisms.

For this compound, computational methods have been used to calculate the energy barrier for its interconversion to the cis isomer. This isomerization involves the simultaneous rotation of the hydroxyl group and puckering of the ring. The energy barriers for this process have been calculated to be 4.3 kcal/mol using DFT and 5.1 kcal/mol using the MP2 method smolecule.com. These relatively low barriers suggest that the isomers can interconvert rapidly under standard conditions, which is consistent with experimental observations of a dynamic equilibrium in solution smolecule.com.

Furthermore, theoretical calculations can be applied to understand the mechanisms of other reactions, such as the dehydration of this compound, which can proceed via carbocation intermediates . Studies on the fluorination of this compound suggest the reaction proceeds through an SN1-like pathway, which could be modeled computationally to analyze the stability of the intermediate carbocation and the corresponding transition states researchgate.net.

Table 2: Calculated Energy Barriers for Cis-Trans Interconversion of 2-Methylcyclopentanol

| Method | Energy Barrier (kcal/mol) |

|---|---|

| DFT | 4.3 smolecule.com |

Analysis of Stereoelectronic Effects and Conformational Energetics

The stability of different conformers of this compound is governed by a combination of steric and stereoelectronic effects. Steric effects arise from the spatial repulsion between bulky groups, while stereoelectronic effects involve the stabilizing interactions of electrons in bonding or non-bonding orbitals.

As previously noted, the trans isomer exists in a conformation where one substituent is pseudo-axial and the other is pseudo-equatorial to minimize steric strain . The relative energies of different conformers are also influenced by the orientation of the hydroxyl group's hydrogen atom—whether it points "in" towards the methyl group or "out" and away from it .

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| cis-2-Methylcyclopentanol |

Applications and Emerging Roles in Specialized Organic Synthesis

Chiral Building Block Utility in Stereoselective Synthesis

As a member of the "chiral pool," enantiomerically pure trans-2-methylcyclopentanol provides a readily available source of chirality for the synthesis of more complex molecules. The defined spatial orientation of its methyl and hydroxyl groups allows for predictable control over the stereochemistry of subsequent reactions.

The functionalized cyclopentane (B165970) ring is a ubiquitous motif in a wide array of complex organic molecules, including biologically active compounds. Chiral cyclopentane derivatives serve as critical intermediates in the assembly of these targets. While specific literature detailing the direct use of this compound is specialized, its role can be understood through its application in the synthesis of key structural cores.

For instance, the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides with a cyclopentane ring replacing the furanose sugar, represents a significant area where such building blocks are pivotal. nih.govuni-hamburg.de These compounds are of considerable interest due to their potential antiviral and antitumor activities. nih.gov A typical synthetic strategy involves the construction of a functionalized cyclopentane intermediate, which is then coupled with a nucleobase. uni-hamburg.de Enantiomerically pure this compound is an ideal precursor for such intermediates, where the hydroxyl group can be used as a handle for introducing the base, and the methyl group helps to control the facial selectivity of reactions.

Another area of application is in the synthesis of macrolides like Brefeldin A, a potent inhibitor of protein transport. organic-chemistry.org Total syntheses of Brefeldin A often rely on the stereocontrolled construction of a substituted cyclopentane core. nih.govmdpi.comnih.gov Methodologies have been developed to assemble these trans-configured cyclopentane systems, highlighting the importance of chiral precursors that can establish the required relative stereochemistry early in the synthetic sequence. nih.gov

Table 1: Examples of Complex Molecules Built from Cyclopentane Precursors

| Target Molecule Class | Key Structural Feature | Relevance of Chiral Cyclopentane Precursor |

| Carbocyclic Nucleosides | Cyclopentane ring replacing the sugar moiety | Provides the core carbocyclic scaffold with correct stereochemistry for biological activity. nih.govuni-hamburg.de |

| Brefeldin A | Trisubstituted cyclopentane fused to a macrolactone | Establishes the four crucial stereocenters of the cyclopentane ring system. mdpi.comnih.gov |

The methyl-substituted cyclopentane motif is a hallmark of the iridoid class of natural products, which exhibit a wide range of biological activities. nih.gov Syntheses of iridoids, such as iridomyrmecin, often utilize chiral starting materials to control the multiple contiguous stereocenters in the target molecule. researchgate.netnih.govorganic-chemistry.org

A divergent diastereoselective synthesis of various iridoid natural products can be accomplished from acyclic precursors like citronellol, which cyclize to form the characteristic cyclopentane ring. nih.gov However, a chiral pool approach starting from a pre-formed, enantiopure cyclopentane derivative like this compound offers a more direct route to these structures. The existing stereocenters on the this compound ring can direct the stereochemical outcome of subsequent transformations, such as lactonization and side-chain installation, which are key steps in iridoid synthesis. nih.gov

Ligand and Auxiliary in Asymmetric Catalysis

The hydroxyl group of this compound allows for its covalent attachment to a prochiral substrate, functioning as a chiral auxiliary. A chiral auxiliary temporarily imparts its chirality to the substrate, directing the stereochemical course of a reaction before being cleaved and recovered. wikipedia.org A well-established analogue, trans-2-phenyl-1-cyclohexanol (B1200244), has been successfully employed as a chiral auxiliary in asymmetric ene reactions, demonstrating the viability of this structural motif. wikipedia.org By esterifying this compound with a dienophile, such as acryloyl chloride, it can be used to direct the facial selectivity of Diels-Alder cycloadditions, one of the most powerful reactions for forming stereochemically complex six-membered rings. nih.govharvard.edursc.org

Furthermore, this compound can serve as a scaffold for the synthesis of chiral ligands for transition-metal-catalyzed asymmetric reactions. The development of novel chiral phosphine (B1218219) ligands is central to the field of asymmetric hydrogenation and other C-C bond-forming reactions. dicp.ac.cnnih.govrsc.org The hydroxyl group of this compound can be readily converted into a phosphinite (P-O bond) or phosphine (P-C bond after further manipulation) moiety. The resulting ligands, when complexed to a metal center (e.g., rhodium, iridium, or palladium), create a chiral environment that can induce high enantioselectivity in the catalytic transformation of a substrate. dicp.ac.cnrsc.org

Table 2: Potential Roles in Asymmetric Catalysis

| Role | Mode of Action | Example Reaction Type |

| Chiral Auxiliary | Covalently and temporarily bonded to a substrate to direct a stereoselective reaction. wikipedia.org | Asymmetric Diels-Alder Reaction nih.gov |

| Chiral Ligand | Coordinates to a metal catalyst to create a chiral environment for the reaction. | Asymmetric Hydrogenation rsc.org |